molecular formula C27H27N5O B11237058 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-3-phenylpropanamide

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-3-phenylpropanamide

Cat. No.: B11237058
M. Wt: 437.5 g/mol
InChI Key: QROKOJXKUFCLPF-UHFFFAOYSA-N
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Description

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to these enzymes, it inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C27H27N5O

Molecular Weight

437.5 g/mol

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C27H27N5O/c1-19-8-11-22(12-9-19)29-25-18-20(2)28-27(32-25)31-24-15-13-23(14-16-24)30-26(33)17-10-21-6-4-3-5-7-21/h3-9,11-16,18H,10,17H2,1-2H3,(H,30,33)(H2,28,29,31,32)

InChI Key

QROKOJXKUFCLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4

Origin of Product

United States

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